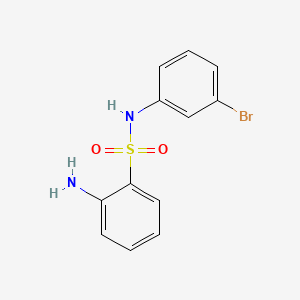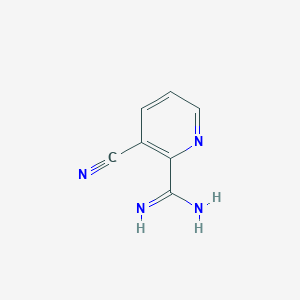![molecular formula C30H31BrF6N2O2 B13027863 (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)
(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bicyclic octane ring, a quinoline moiety, and multiple trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[22The reaction conditions typically involve the use of strong bases, solvents such as dichloromethane, and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide is studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications .
Medicine
In medicine, this compound is being investigated for its potential use as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to therapeutic effects .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl groups and quinoline moiety make it a valuable component in the synthesis of advanced materials .
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl groups.
Quinoline Derivatives: Compounds with a quinoline moiety that may have similar biological activities.
Bicyclic Octane Derivatives: Compounds with a bicyclic octane ring structure.
Uniqueness
The uniqueness of (1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-(®-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide lies in its combination of a bicyclic octane ring, a quinoline moiety, and multiple trifluoromethyl groups. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C30H31BrF6N2O2 |
|---|---|
Peso molecular |
645.5 g/mol |
Nombre IUPAC |
(R)-[(2S,4S,5R)-1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-5-ethenyl-4-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C30H31F6N2O2.BrH/c1-4-19-17-38(16-18-11-20(29(31,32)33)13-21(12-18)30(34,35)36)10-8-28(19,2)15-26(38)27(39)23-7-9-37-25-6-5-22(40-3)14-24(23)25;/h4-7,9,11-14,19,26-27,39H,1,8,10,15-17H2,2-3H3;1H/q+1;/p-1/t19-,26-,27+,28-,38?;/m0./s1 |
Clave InChI |
SERWSRVLNJHDQR-USMHNOEDSA-M |
SMILES isomérico |
C[C@@]12CC[N+](C[C@@H]1C=C)([C@@H](C2)[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.[Br-] |
SMILES canónico |
CC12CC[N+](CC1C=C)(C(C2)C(C3=C4C=C(C=CC4=NC=C3)OC)O)CC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



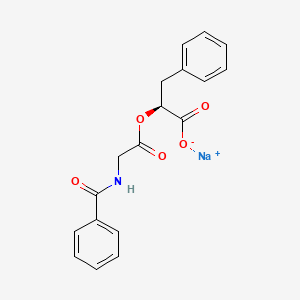
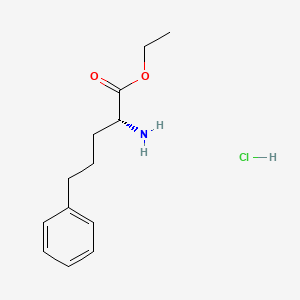
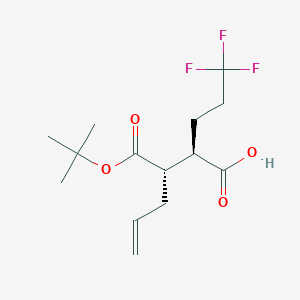
![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)


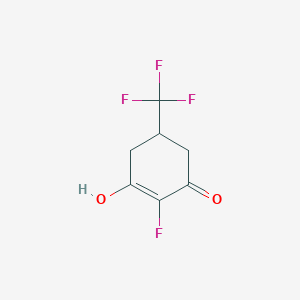

![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)

![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
